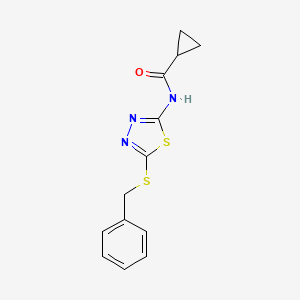
N-((3-methoxytetrahydrothiophen-3-yl)methyl)pent-4-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable tetrahydrothiophene derivative with a pent-4-enamide derivative. The exact conditions and reagents would depend on the specific structures of these derivatives .Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. It might undergo reactions typical of amides, such as hydrolysis, and reactions typical of alkenes, such as addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by experimental measurements. These properties would be influenced by factors such as the compound’s specific structure and the presence of functional groups .科学的研究の応用
Synthesis and Characterization
Enamides Synthesis : A study by Sergeyev & Hesse (2003) discussed a method for the preparation of enamides, such as N-((3-methoxytetrahydrothiophen-3-yl)methyl)pent-4-enamide, through the 'long-distance' migration of double bonds in unsaturated amides. This method proved particularly useful for isomerization of certain amides (Sergeyev & Hesse, 2003).
Intermolecular Hydrogen Bonds : Bertolasi et al. (1995) reported on the crystal structures of compounds forming intermolecular N–H⋯O hydrogen bonds, which is relevant to the understanding of this compound's structural characteristics (Bertolasi et al., 1995).
Pharmaceutical Applications
Antibacterial Activity : Cindrić et al. (2018) synthesized novel enaminones and tested them for antibacterial activity. Their findings on the non-cytotoxic nature of these compounds and mild antibacterial action might be applicable to this compound (Cindrić et al., 2018).
Anticonvulsant Properties : Siddiqui et al. (2014) synthesized enamides with potential anticonvulsant properties. This research could be indicative of similar properties in this compound (Siddiqui et al., 2014).
Chemical and Structural Analysis
Enamino Ketone Analysis : Venter et al. (2010) analyzed the structure of an enamino ketone, which is closely related to this compound. The study offers insights into the compound's molecular structure and bonding (Venter, Steyl & Roodt, 2010).
Synthetic Utility in Medicinal Chemistry : Rey-Rodriguez et al. (2018) discussed the use of enamides in medicinal chemistry, highlighting their application in the synthesis of 4-aminopiperidine derivatives, which may be relevant to the utility of this compound (Rey-Rodriguez et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S/c1-3-4-5-10(13)12-8-11(14-2)6-7-15-9-11/h3H,1,4-9H2,2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNGGJCCGAIZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

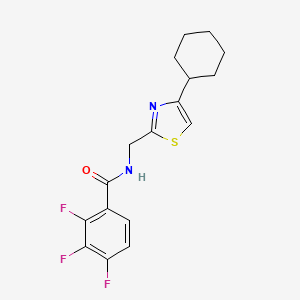
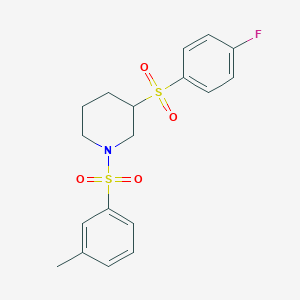


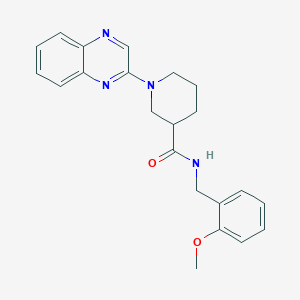
![1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole](/img/structure/B2477709.png)
![Pyrimidine, 2-[4-(3-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B2477711.png)
![N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2477712.png)
![1-(Adamantan-1-yl)-3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]urea](/img/structure/B2477713.png)
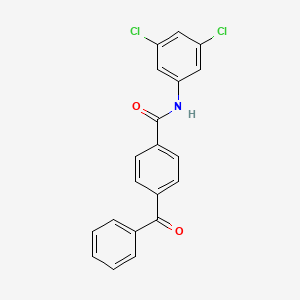

![(NE)-N-[(4-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2477720.png)

